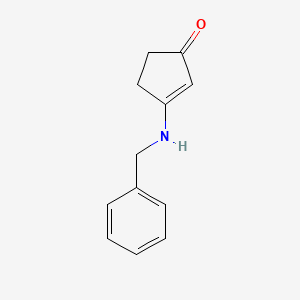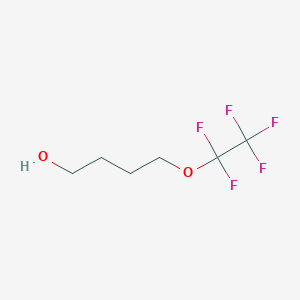
4-Pentafluoroethyloxy-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentafluoroethyloxy-butan-1-ol is an organofluorine compound characterized by the presence of a pentafluoroethyloxy group attached to a butan-1-ol backbone. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. These properties make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentafluoroethyloxy-butan-1-ol typically involves the reaction of pentafluoroethanol with butan-1-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as tetrahydrofuran, at a controlled temperature to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Pentafluoroethyloxy-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated alcohols, ketones, and ethers, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Pentafluoroethyloxy-butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-Pentafluoroethyloxy-butan-1-ol exerts its effects is primarily through its interaction with molecular targets that are sensitive to fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved include alterations in enzyme kinetics and receptor-ligand interactions, which can lead to significant biochemical and physiological effects.
Comparison with Similar Compounds
Pentafluorophenol: Another fluorinated alcohol with similar properties but different structural configuration.
Hexafluoroisopropanol: Known for its strong hydrogen-bonding capabilities and used in various chemical applications.
Trifluoroethanol: A simpler fluorinated alcohol with widespread use in organic synthesis.
Uniqueness: 4-Pentafluoroethyloxy-butan-1-ol stands out due to its specific combination of a pentafluoroethyloxy group and a butan-1-ol backbone, which imparts unique chemical and physical properties. These properties include enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C6H9F5O2 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)butan-1-ol |
InChI |
InChI=1S/C6H9F5O2/c7-5(8,9)6(10,11)13-4-2-1-3-12/h12H,1-4H2 |
InChI Key |
FJXOJLSZSHVQGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(C(F)(F)F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12113419.png)




![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide](/img/structure/B12113445.png)

![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
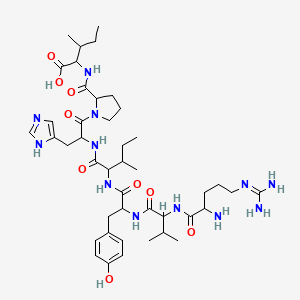
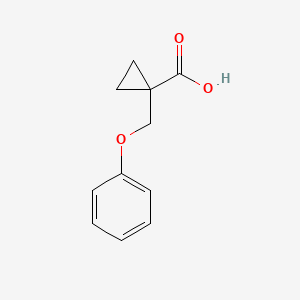
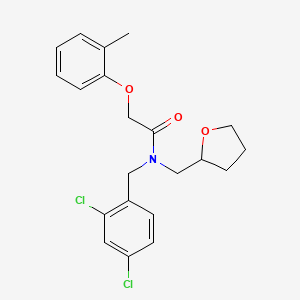
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)

